![molecular formula C12H20ClNO2 B1490335 1-(3a-(Metoxi-metil)hexahidrociclopenta[c]pirrol-2(1H)-il)-2-cloropropan-1-ona CAS No. 2098109-02-3](/img/structure/B1490335.png)
1-(3a-(Metoxi-metil)hexahidrociclopenta[c]pirrol-2(1H)-il)-2-cloropropan-1-ona
Descripción general
Descripción
2-chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one is a useful research compound. Its molecular formula is C12H20ClNO2 and its molecular weight is 245.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Química Medicinal: Síntesis de Agentes Terapéuticos Potenciales
En química medicinal, este compuesto podría servir como precursor para la síntesis de nuevos agentes terapéuticos. Su complejidad estructural y la presencia de múltiples grupos funcionales lo convierten en un intermedio versátil. Por ejemplo, el sistema de anillo ciclopenta[c]pirrol se encuentra en muchos productos naturales con actividad biológica, lo que sugiere que se podrían sintetizar derivados de este compuesto y analizarlos para determinar sus propiedades farmacológicas .
Agricultura: Desarrollo de Agroquímicos
Los grupos funcionales cloro y cetona dentro de la estructura de este compuesto podrían utilizarse en el desarrollo de nuevos agroquímicos. Estos podrían incluir pesticidas o herbicidas, donde la reactividad del compuesto debido al grupo cloro podría aprovecharse para interactuar con objetivos biológicos en plagas o malezas, lo que podría conducir al desarrollo de soluciones más efectivas para la protección de cultivos .
Ciencia de los Materiales: Investigación Avanzada de Polímeros
En la ciencia de los materiales, este compuesto podría investigarse por su potencial como monómero en la síntesis de polímeros. El grupo metoxi-metil, en particular, podría sufrir diversas reacciones de polimerización para crear polímeros con propiedades únicas, como mayor flexibilidad o mayor durabilidad, lo que podría tener aplicaciones en la creación de nuevos materiales para la construcción o la fabricación .
Ciencia Ambiental: Estudios de Degradación de Contaminantes
La ciencia ambiental podría beneficiarse del estudio de este compuesto en el contexto de la degradación de contaminantes. Su estructura química podría modificarse para crear compuestos que ayudan en la descomposición de contaminantes orgánicos persistentes, contribuyendo a prácticas ambientales más limpias y seguras .
Bioquímica: Investigación de la Inhibición Enzimática
En bioquímica, el compuesto podría utilizarse para estudiar la inhibición enzimática. Su estructura podría imitar ciertos sustratos o estados de transición, lo que le permitiría unirse al sitio activo de las enzimas e inhibir su función. Esto podría ser particularmente útil en el estudio de enfermedades donde la hiperactividad enzimática es un factor, y se necesitan inhibidores para la intervención terapéutica .
Química Analítica: Estándares de Cromatografía
Finalmente, en química analítica, este compuesto podría utilizarse como estándar en experimentos de cromatografía debido a su estructura única. Podría ayudar en la calibración de equipos o servir como compuesto de referencia en el análisis de mezclas complejas, ayudando en la identificación y cuantificación de sustancias desconocidas .
Propiedades
IUPAC Name |
1-[3a-(methoxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-2-chloropropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClNO2/c1-9(13)11(15)14-6-10-4-3-5-12(10,7-14)8-16-2/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBLIISYYNPGEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC2CCCC2(C1)COC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


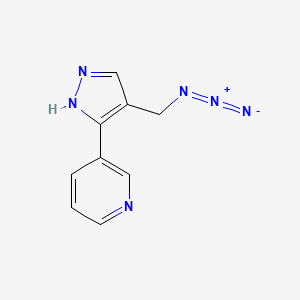



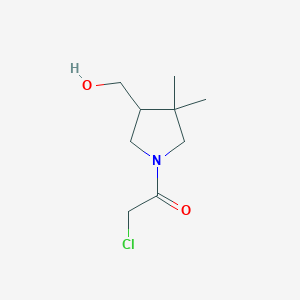
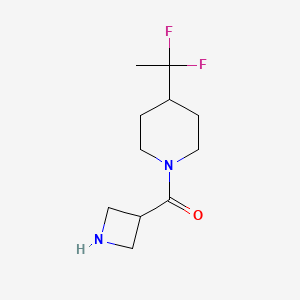

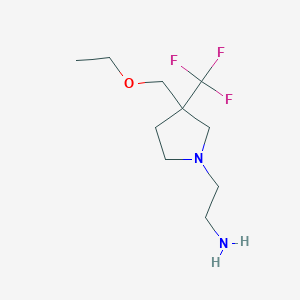
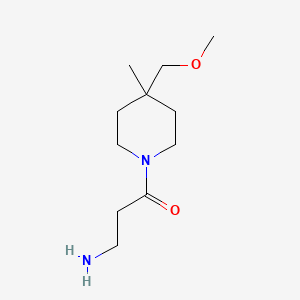
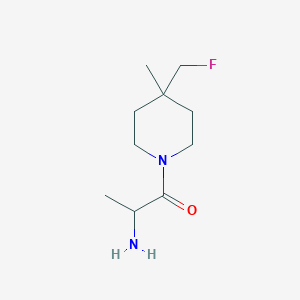
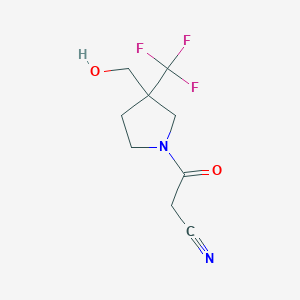


![(5-(2-Aminoethyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol](/img/structure/B1490274.png)
